molecular formula C13H13NO3S B1363609 Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate CAS No. 37572-23-9

Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate

Cat. No.: B1363609
CAS No.: 37572-23-9
M. Wt: 263.31 g/mol
InChI Key: CBUIWNUZMRQRPZ-UHFFFAOYSA-N
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Description

Historical Context and Development of Thiophene Chemistry

The development of thiophene chemistry traces its origins to the pioneering work of Viktor Meyer in 1882, who discovered thiophene as a contaminant in benzene through the observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene. This serendipitous discovery, resulting from the formation of indophenin, revealed the presence of a previously unknown heterocyclic compound that would subsequently become one of the most important aromatic heterocycles in organic chemistry. Meyer's subsequent isolation and characterization of thiophene established the foundation for what would become an extensive field of heterocyclic chemistry, with thiophene serving as the archetypal five-membered sulfur-containing aromatic compound.

The historical significance of thiophene chemistry extends beyond its initial discovery to encompass the development of synthetic methodologies that have enabled the preparation of complex substituted derivatives such as this compound. The evolution of thiophene synthesis methods, beginning with the classical Paal-Knorr synthesis and progressing through the Gewald reaction and modern multicomponent reactions, has provided chemists with the tools necessary to construct highly functionalized thiophene derivatives with precise regiochemical control. These synthetic advances have been particularly important for the development of amino-substituted thiophene carboxylates, which require careful orchestration of reaction conditions to achieve the desired substitution patterns while maintaining the aromatic integrity of the thiophene ring.

The recognition of thiophene derivatives as privileged scaffolds in medicinal chemistry has further accelerated the development of sophisticated synthetic approaches to these compounds. The ability to introduce diverse functional groups at specific positions on the thiophene ring has enabled the creation of libraries of compounds for biological screening, leading to the identification of numerous therapeutically active molecules containing the thiophene core. This medicinal chemistry perspective has particularly influenced the development of amino-substituted thiophene derivatives, which have shown significant potential as pharmaceutical agents due to their ability to interact with biological targets through multiple modes of binding.

Properties

IUPAC Name

methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-16-9-5-3-8(4-6-9)11-7-10(14)12(18-11)13(15)17-2/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUIWNUZMRQRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374900
Record name Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37572-23-9
Record name Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37572-23-9
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-amino-5-(4-methoxyphenyl)thiophene and methyl chloroformate.

    Reaction Conditions: The reaction involves the esterification of the carboxylic acid group in the presence of a base such as triethylamine.

    Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Methoxy Substitution Variations

Methyl 3-Amino-5-(3-Methoxyphenyl)Thiophene-2-Carboxylate
  • Structural Difference : Methoxy group at the phenyl ring’s meta (3-) position instead of para (4-).
  • For example, attempts to synthesize thieno[3,2-d]pyrimidin-4-ones from the meta-isomer via condensation with 3-methoxybenzylamine failed, whereas the para-isomer succeeded .
  • Yield : ~99% in intermediate steps using microwave-assisted synthesis .
Methyl 3-Amino-5-[4-(Methoxycarbonyl)Phenyl]Thiophene-2-Carboxylate (3a)
  • Structural Difference : A methoxycarbonyl (-COOMe) group replaces the methoxy (-OMe) at the 4-position.
  • Impact : The electron-withdrawing ester group increases the thiophene ring’s electron deficiency, enhancing its suitability for Pd-catalyzed cross-coupling reactions.
  • Yield : 55% via Suzuki-Miyaura coupling .

Halogen-Substituted Analogs

Methyl 3-Amino-5-(4-Chlorophenyl)Thiophene-2-Carboxylate
  • Structural Difference : Chlorine substituent at the phenyl 4-position.
  • Impact: The electron-withdrawing Cl group increases electrophilicity, making the compound more reactive in nucleophilic aromatic substitution.
  • Physical Data: Melting point = 190–192°C; HRMS (ESI): m/z 292.0638 (C₁₄H₁₄NO₄S) .
Methyl 3-Amino-5-(3-Bromophenyl)Thiophene-2-Carboxylate
  • Structural Difference : Bromine at the phenyl 3-position.
  • Limited synthesis data is available (CAS: 1094398-45-4) .

Alkyl- and Aryl-Substituted Derivatives

Methyl 3-Amino-5-(p-Tolyl)Thiophene-2-Carboxylate
  • Structural Difference : Methyl (-CH₃) replaces methoxy (-OMe).
  • Impact : The electron-donating methyl group slightly increases electron density on the thiophene ring. This compound was used in antiplasmodial studies, achieving an 82% yield in synthesis .
Methyl 3-Amino-5-(tert-Butyl)Thiophene-2-Carboxylate
  • Structural Difference : Bulky tert-butyl group at the 5-position.
  • Impact : High steric hindrance may reduce solubility but improve metabolic stability. Melting point: 94–95°C .

Heterocyclic and Functionalized Derivatives

Methyl 3-Amino-5-(Pyridin-4-yl)Thiophene-2-Carboxylate
  • Structural Difference : Pyridinyl ring replaces phenyl.
  • Impact : The nitrogen in the pyridine ring enables hydrogen bonding and π-π stacking, enhancing interactions with biological targets. Available in high purity (99.999%) for pharmaceutical applications .
Methyl 3-Amino-5-(4-(Benzyloxy)Phenyl)Thiophene-2-Carboxylate
  • Structural Difference : Benzyloxy (-OBn) substituent.
  • Impact : Increased lipophilicity improves membrane permeability. Molecular weight: 339.41 g/mol; CAS: 474843-40-8 .

Comparative Analysis Table

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Yield/Data Source
Target Compound 4-OMe C₁₃H₁₃NO₃S 263.3 N/A Antiplasmodial intermediates
3-Methoxy isomer 3-OMe C₁₃H₁₃NO₃S 263.3 N/A Failed cyclization studies
4-Chloro analog 4-Cl C₁₂H₁₀ClNO₂S 267.7 190–192 Antimicrobial derivatives
4-(Methoxycarbonyl) analog 4-COOMe C₁₄H₁₃NO₄S 291.3 N/A Cross-coupling precursors
Pyridin-4-yl analog Pyridin-4-yl C₁₁H₁₀N₂O₂S 246.3 N/A High-purity pharmaceuticals

Research Implications

  • Electronic Effects : Electron-donating groups (e.g., -OMe) enhance nucleophilicity, while electron-withdrawing groups (e.g., -Cl, -COOMe) favor electrophilic reactions.
  • Biological Activity : The 4-methoxy and 4-chloro derivatives show promise in antimicrobial and antiplasmodial contexts, whereas bulkier groups (e.g., tert-butyl) may optimize pharmacokinetics .
  • Synthetic Flexibility : Microwave-assisted synthesis and Pd-catalyzed cross-coupling improve yields and efficiency for structurally complex analogs .

Biological Activity

Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate (CAS No. 37572-23-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, cellular effects, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group and a methoxyphenyl group. This unique structure contributes to its diverse biological activities.

Molecular Characteristics

  • Molecular Formula : C12H13N1O3S1
  • Molecular Weight : Approximately 253.30 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits promising activity against various pathogens, particularly Mycobacterium tuberculosis . Its structural modifications can enhance its efficacy against bacterial strains, making it a candidate for further pharmacological studies.

Anticancer Activity

The compound has been evaluated for its antiproliferative effects on cancer cell lines. Notably, derivatives of this compound have demonstrated significant activity against human pancreatic tumor cells (MIA PaCa-2), with IC50 values in the low micromolar range .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell Line TestedIC50 (nM)Mechanism of Action
This compoundMIA PaCa-2150Induces apoptosis via tubulin inhibition
Derivative AHeLa120Inhibits cell cycle progression
Derivative BJurkat80Induces G2/M phase arrest

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Tubulin Inhibition : The compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Inflammatory Pathways : It interacts with enzymes involved in inflammatory processes, such as MAPK-activated protein kinase (MK2), influencing gene expression related to inflammation .

Study on Antimicrobial Activity

A study conducted by researchers demonstrated that modifications to the thiophene ring significantly influenced the antimicrobial efficacy of the compound against Mycobacterium tuberculosis. The findings suggest that specific substitutions can enhance binding affinity to bacterial targets, paving the way for new anti-tubercular therapies.

Study on Anticancer Effects

In another study focusing on anticancer properties, this compound was tested against a panel of cancer cell lines. The results indicated that the compound effectively induced apoptosis through the intrinsic mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors like Bcl-2 .

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate?

Methodological Answer:
The compound is synthesized via a palladium-catalyzed cross-coupling reaction. Key steps include:

  • Procedure A : Reacting methyl 3-aminothiophene-2-carboxylate with 4-methoxyphenylboronic acid under microwave-assisted conditions. Purification via flash chromatography (ethyl acetate:petroleum ether, 3:7 v/v) yields the product as a yellow solid (95% yield) .
  • Alternative Method : Using Pd-catalyzed C–C coupling with methyl-3-aminothiophene-2-carboxylate and 4-methoxycarbonylphenylboronic acid, followed by silica gel chromatography (cyclohexane/dichloromethane with 3% triethylamine) to achieve 55% yield .
    Critical Parameters : Microwave irradiation reduces reaction time, while deactivated silica gel (with triethylamine) minimizes decomposition of amine groups during purification.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Characterization requires multi-modal analysis:

  • 1H-NMR : Key signals include δ 3.84 ppm (methoxy groups), δ 6.67 ppm (thiophene proton), and δ 7.51 ppm (aromatic protons) .
  • Mass Spectrometry (ESI) : Molecular ion peak at m/z 264.3 ([M+1]+) confirms molecular weight .
  • Chromatography : Use HPLC with a C18 column (MeOH:H2O, 70:30) to verify purity (>95%). Compare retention times with synthetic intermediates to detect impurities .
    Note : For novel derivatives, include microanalysis (C, H, N) to validate elemental composition .

Advanced: How can this compound be utilized in designing enzyme inhibitors or biological probes?

Methodological Answer:
The compound serves as a precursor for conformationally restricted inhibitors. Example:

  • 17β-HSD2 Inhibitors : React with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a dimethylaminomethylidene intermediate, enabling cyclization into thieno[3,2-d]pyrimidin-4(3H)-ones. Biological assays (e.g., enzyme inhibition IC50) validate activity .
    Experimental Design :

Derivatization : Introduce substituents at the 3-amino position to modulate steric and electronic effects.

In Silico Screening : Dock derivatives into enzyme active sites (e.g., using AutoDock Vina) to prioritize candidates.

In Vitro Validation : Use recombinant enzymes and substrate turnover assays (e.g., NAD+/NADH monitoring) .

Advanced: What computational strategies are effective in predicting the reactivity or spectroscopic properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts (e.g., GIAO method). Compare computed δ values (e.g., thiophene proton at ~6.7 ppm) with experimental data to resolve structural ambiguities .
  • Reactivity Prediction : Use Fukui indices to identify nucleophilic/electrophilic sites. The 3-amino group and thiophene ring are prone to electrophilic substitution or cross-coupling .
    Validation : Overlay experimental and computed IR spectra to confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Advanced: How can researchers resolve contradictory spectral data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or mass fragments) require:

Repeat Experiments : Ensure consistency in solvent (CDCl3 vs. DMSO-d6) and concentration.

2D NMR : Perform HSQC and HMBC to assign proton-carbon correlations, especially for aromatic regions .

Isotopic Labeling : Synthesize deuterated analogs to confirm exchangeable protons (e.g., NH2 at δ 5.46 ppm) .

Literature Comparison : Cross-reference with published spectra of analogous thiophenes (e.g., methyl 3-amino-5-[4-(methoxycarbonyl)phenyl]thiophene-2-carboxylate) .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Purification Bottlenecks : Replace flash chromatography with recrystallization (e.g., using ethanol/water mixtures) for large batches. Monitor solubility via phase diagrams .
  • Catalyst Efficiency : Screen Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2) to improve yield and reduce metal residues. ICP-MS analysis ensures residual Pd <10 ppm .
  • Process Optimization : Transition from microwave batch reactions to continuous flow systems for improved heat transfer and reproducibility .

Advanced: How can structural modifications enhance the compound’s bioactivity or physicochemical properties?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the 4-methoxyphenyl group with 4-fluorophenyl to enhance metabolic stability. Assess logP changes via HPLC-derived retention factors .
  • Prodrug Design : Convert the methyl ester to a tert-butyl ester for improved cell permeability. Hydrolyze in vivo using esterases .
  • Click Chemistry : Introduce triazole moieties via CuAAC reactions with propargyl derivatives. Screen for cytotoxicity (e.g., MTT assay) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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